Peonidin chloride

Descripción general

Descripción

El cloruro de peonidina es una antocianidina O-metil-ada derivada de la cianidina. Es un pigmento vegetal primario que da matices rojo-púrpura a flores como las peonías y las rosas. También está presente en algunas flores azules como las campanillas . El cloruro de peonidina es conocido por sus propiedades antioxidantes y sus posibles beneficios para la salud, incluidas las actividades antiinflamatorias y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El cloruro de peonidina se puede sintetizar mediante la metilación de la cianidina. El proceso implica el uso de metanol y ácido clorhídrico como reactivos. La reacción generalmente ocurre en condiciones ácidas, con la temperatura mantenida alrededor de 25 °C .

Métodos de producción industrial

En entornos industriales, el cloruro de peonidina a menudo se extrae de fuentes naturales como los arándanos rojos, los arándanos y las batatas moradas. El proceso de extracción implica el uso de solventes como etanol o metanol, seguido de purificación utilizando técnicas como la cromatografía líquida .

Análisis De Reacciones Químicas

Tipos de reacciones

El cloruro de peonidina se somete a diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos como el metóxido de sodio y el yoduro de metilo se utilizan comúnmente para las reacciones de sustitución.

Productos principales

Oxidación: Quinonas

Reducción: Leucoantocianidinas

Sustitución: Varias antocianidinas sustituidas

Aplicaciones Científicas De Investigación

Antioxidant Properties

Peonidin chloride exhibits significant antioxidant activity, which is crucial in combating oxidative stress linked to various diseases. Studies have demonstrated its ability to scavenge free radicals effectively.

Research Findings:

- A study on purple sweet potato anthocyanins revealed that peonidin-based components displayed strong DPPH radical scavenging activity, with IC50 values indicating higher potency than vitamin C at certain concentrations .

- The total reducing power of peonidin-based anthocyanins increased with concentration, suggesting their potential as antioxidants in food and pharmaceutical applications .

Prebiotic and Probiotic Effects

This compound has shown promising effects on gut health by promoting the growth of beneficial bacteria.

Case Study Insights:

- Research indicated that peonidin-based anthocyanins could enhance the proliferation of probiotics such as Bifidobacterium and Lactobacillus while inhibiting harmful bacteria like Staphylococcus aureus and Salmonella typhimurium. This suggests a potential prebiotic effect that could be harnessed in health foods .

Bone Health and Osteoporosis Treatment

Recent studies have highlighted the role of this compound in bone health, indicating its potential as a treatment for osteoporosis.

Key Findings:

- Peonidin-3-O-glucoside was shown to increase the proliferation of osteoblasts (bone-forming cells) and reduce bone resorption induced by RANKL in vitro. This suggests that peonidin could be further explored as a therapeutic agent for osteoporosis .

Anti-Cancer Properties

This compound has been investigated for its anti-cancer effects, particularly against breast cancer cells.

Research Evidence:

- In vitro studies demonstrated that this compound inhibits the proliferation of metastatic human breast cancer cells and reduces COX-2 expression, which is often associated with inflammation and cancer progression. These findings indicate its potential as a chemopreventive agent .

Anti-inflammatory Activities

The compound exhibits notable anti-inflammatory properties, which can be beneficial in various therapeutic contexts.

Mechanisms of Action:

- This compound has been shown to block the phosphorylation of extracellular signal-regulated kinases (ERKs) in JB6 P+ cells, inhibiting TPA-induced neoplastic transformation. This mechanism underscores its potential use in inflammatory diseases and cancer prevention .

Nutritional Applications

Given its health benefits, this compound is being considered for incorporation into dietary supplements and functional foods.

Potential Uses:

Mecanismo De Acción

El cloruro de peonidina ejerce sus efectos a través de varios mecanismos moleculares:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo al donar átomos de hidrógeno o electrones.

Actividad antiinflamatoria: Inhibe la expresión de la ciclooxigenasa-2 (COX-2) y reduce la producción de citocinas proinflamatorias.

Actividad anticancerígena: Induce la apoptosis en las células cancerosas al activar las caspasas e inhibir las vías de proliferación celular.

Comparación Con Compuestos Similares

El cloruro de peonidina es una de las varias antocianidinas, que incluyen:

Cianidina: Conocida por sus fuertes propiedades antioxidantes y su presencia en frutas rojas.

Delphinidina: Se encuentra en frutas azules y moradas, conocida por sus actividades antiinflamatorias y anticancerígenas.

Malvidina: Presente en el vino tinto y las uvas, conocida por sus propiedades antioxidantes.

Pelargonidina: Se encuentra en las fresas y los rábanos rojos, conocida por su color rojo brillante.

Petunidina: Se encuentra en las petunias y los arándanos, conocida por su color morado intenso

El cloruro de peonidina es único debido a su estabilidad a niveles de pH más altos y sus potentes propiedades anticancerígenas .

Actividad Biológica

Peonidin chloride, a member of the anthocyanin family, is known for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for health.

Chemical Structure and Properties

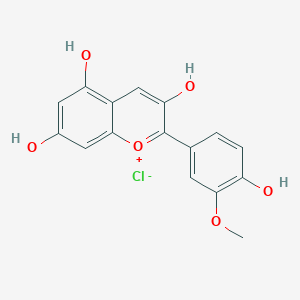

This compound is characterized by its unique chemical structure, which includes a methoxy group that distinguishes it from other anthocyanins. The presence of hydroxyl groups in the B ring of its structure significantly influences its biological activity. Research indicates that anthocyanins with more hydroxyl groups exhibit stronger antioxidant properties due to their ability to scavenge free radicals effectively .

Antioxidant Activity

This compound demonstrates potent antioxidant activity, which has been extensively studied. A notable study highlighted its capacity to scavenge free radicals, including DPPH radicals, with an IC50 value indicating significant antioxidant potential . The antioxidant mechanism involves:

- Radical Scavenging : this compound can neutralize free radicals, thereby protecting cells from oxidative stress.

- Metal Chelation : It exhibits metal-chelating properties that further enhance its antioxidant effects by reducing the availability of pro-oxidant metals .

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (μg/mL) | Mechanism |

|---|---|---|

| This compound | 26.71 | DPPH radical scavenging |

| Peonidin-3-O-glucoside | 37.52 | Superoxide anion scavenging |

Prebiotic and Microbial Effects

Research has also shown that peonidin-based anthocyanins can promote the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus, while inhibiting pathogenic bacteria like Staphylococcus aureus and Salmonella typhimurium . This dual effect suggests that this compound may play a role in gut health and microbiota modulation.

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating various signaling pathways. Studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in cell models subjected to inflammatory stimuli . This activity is crucial for potential therapeutic applications in inflammatory diseases.

Table 2: Anti-Inflammatory Effects of this compound

| Cell Line/Model | Effect | Reference |

|---|---|---|

| Human Aortic Smooth Muscle Cells (HASMCs) | Inhibition of PDGF-BB-induced FAK phosphorylation | |

| Colon Epithelial Cell Lines | Reduced IL-8 expression |

Osteogenic Activity

Recent studies suggest that peonidin-3-O-glucoside, a derivative of this compound, promotes osteoblast proliferation and differentiation. This indicates potential applications in treating osteoporosis by enhancing bone formation while reducing bone resorption .

Case Studies and Clinical Implications

Several case studies have highlighted the potential health benefits associated with this compound consumption:

- Bone Health : In a transgenic model, peonidin-3-O-glucoside was shown to increase bone density and reduce markers of bone resorption, suggesting its utility in osteoporosis treatment .

- Cardiovascular Health : In vitro studies indicated that this compound could protect against oxidative stress-induced damage in heart cells, pointing towards cardiovascular protective effects .

Propiedades

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6.ClH/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16;/h2-7H,1H3,(H3-,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBSHLKSHNAPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-01-0 | |

| Record name | Peonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEONIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0O766G47B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural source of Peonidin chloride and how was it first identified?

A1: this compound was initially sought in connection with research on idaein chloride. While idaein chloride is found in the European cowberry (Vaccinium vitis idaea), researchers investigated the larger American cranberry (Vaccinium macrocarpos) as a potential source of idaein []. Instead, they discovered a different anthocyanin, later identified as 3-p-glucosidylthis compound, which yields this compound upon hydrolysis [].

Q2: Has this compound been synthesized, and if so, what was the significance of this achievement?

A2: Yes, this compound has been successfully synthesized []. This synthesis was part of a broader research effort focused on pyrylium salts, which share structural similarities with anthocyanidins like Peonidin. This successful synthesis provided further confirmation of the structure of this compound and contributed valuable knowledge to the field of anthocyanin chemistry.

Q3: Are there any practical applications of this compound being explored?

A3: While the provided research focuses on the isolation, identification, and synthesis of this compound, other studies explore the applications of anthocyanins from colored potatoes, like the Black King Kong variety. These anthocyanins, which could include this compound, are being investigated for their potential use in developing bio-amine responsive films for monitoring pork freshness during cold storage []. This research highlights the potential of this compound and related compounds in food science and technology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.